1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone typically involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. The reaction is catalyzed by copper (II) triflate and phenanthroline in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C . Another method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by lithiation and electrophilic trapping .
Industrial Production Methods: Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow reactors and distillation-based separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-ylmethylamine
- 1-Methyl-5-(trifluoromethyl)-2(1H)-pyridinone
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Comparison: Compared to these similar compounds, 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNGFQJUSHUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188054 | |
Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446786-31-7 | |
Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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